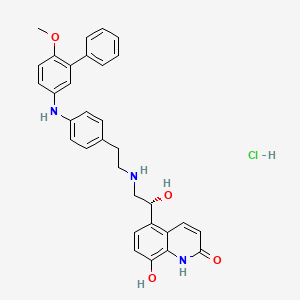

TD-5471 hydrochloride

Descripción

Propiedades

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKVXNOAIUAJNK-JMAPEOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD-5471 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective long-acting full agonist of the human β2-adrenoceptor, investigated for its potential therapeutic application in obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This technical guide delineates the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a visual representation of its signaling pathway.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, TD-5471 mimics the action of the endogenous ligand, adrenaline, to initiate a cascade of intracellular signaling events. The primary consequence of β2-adrenoceptor activation in the airways is the relaxation of bronchial smooth muscle, leading to bronchodilation.

Signaling Pathway

Upon binding of TD-5471 to the β2-adrenoceptor, a conformational change in the receptor induces the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.

TD-5471 Hydrochloride: A Technical Overview of a Novel β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent, selective, and long-acting full agonist of the human β2-adrenoceptor, identified as a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD). Developed by Theravance Biopharma, this compound emerged from a multivalent design approach aimed at optimizing both potency and duration of action. Preclinical studies have demonstrated its significant bronchoprotective effects in in vivo models. This document provides a technical guide to the available data on this compound, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Introduction

Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of persistent asthma and COPD. Their primary mechanism involves the relaxation of airway smooth muscle, leading to bronchodilation. The development of novel LABAs focuses on achieving extended duration of action, high selectivity for the β2-adrenoceptor to minimize off-target effects, and a favorable safety profile. This compound was designed as a next-generation LABA with a unique chemical structure intended to confer these desirable properties.

Mechanism of Action

As a β2-adrenoceptor agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a downstream signaling cascade, as depicted in the diagram below.

Signaling Pathway of β2-Adrenoceptor Activation

The Discovery and Synthesis of TD-5471 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor agonist that has been investigated for its potential therapeutic application in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its biological activity, detailed experimental protocols for key in vitro assays, and a proposed synthetic pathway. Furthermore, this guide presents visualizations of the relevant signaling pathway and a conceptual experimental workflow to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

Long-acting β2-adrenergic receptor agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in patients with COPD and asthma. The therapeutic efficacy of these agents lies in their ability to induce prolonged relaxation of the airway smooth muscle. The discovery of novel LABAs with improved potency, selectivity, and duration of action remains an active area of research. TD-5471 has emerged as a promising candidate, demonstrating high potency and a long duration of action in preclinical models. Its structural features are designed to optimize interaction with the β2-adrenergic receptor, and its hydrochloride salt form ensures suitable pharmaceutical properties.

Discovery and Pharmacological Profile

TD-5471 is a potent and selective full agonist of the human β2-adrenoceptor.[1] Its long duration of action is thought to be associated with its hydrophobicity, a characteristic observed in other long-acting β2-agonist discovery programs.[1] Preclinical studies have highlighted its significant bronchoprotective effects.

In Vitro Potency

The potency of TD-5471 has been evaluated in isolated guinea pig tracheal ring assays, a standard model for assessing bronchodilator activity.

| Compound | Assay | Potency (pEC50) |

| TD-5471 | Guinea Pig Tracheal Ring Assay | 8.7 |

Table 1: In Vitro Potency of TD-5471

In Vivo Efficacy

In vivo studies using a guinea pig model of bronchoprotection have demonstrated the dose-dependent and long-lasting effects of TD-5471.

Mechanism of Action and Signaling Pathway

TD-5471 exerts its pharmacological effect by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation.

Caption: β2-Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.

Proposed Synthesis of this compound

While the specific, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be proposed based on the synthesis of structurally related β2-agonists. The key steps would likely involve the formation of the ethanolamine side chain and its attachment to the substituted phenyl ring, followed by the introduction of the lipophilic tail, and finally, conversion to the hydrochloride salt.

A potential key intermediate in the synthesis is N-(2-formyl-5-hydroxyphenyl)methanesulfonamide. The synthesis could proceed through the following conceptual steps:

References

TD-5471 Hydrochloride: A Technical Guide for Drug Development Professionals

CAS Number: 530084-35-6

This technical guide provides an in-depth overview of TD-5471 hydrochloride, a potent and selective long-acting β2-adrenergic receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of respiratory therapeutics.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| CAS Number | 530084-35-6 |

| Molecular Formula | C₃₂H₃₂ClN₃O₄ |

| Molecular Weight | 558.07 g/mol |

| Synonyms | TD-5471, HY-19942A, CS-6554 |

| Purity | Typically ≥98% for research-grade material |

| Storage | Store at room temperature. |

Note: Specific data on melting point and solubility were not publicly available in the reviewed literature. It is recommended to consult the supplier's Certificate of Analysis for precise values.

Pharmacological Profile

TD-5471 is characterized as a potent and selective full agonist of the human β2-adrenoceptor.[1][2] Its primary therapeutic potential lies in the treatment of chronic obstructive pulmonary disease (COPD) due to its long-acting bronchodilatory effects.[3][4]

Mechanism of Action

As a β2-adrenergic receptor agonist, TD-5471 mimics the action of endogenous catecholamines like epinephrine at the β2 receptors, which are predominantly located on the smooth muscle cells of the airways.[5] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[6] The long duration of action of TD-5471 is attributed to its lipophilic side-chain, which allows it to remain at the receptor site, continuously binding and unbinding.[7]

Signaling Pathway

The binding of TD-5471 to the β2-adrenergic receptor triggers the following canonical signaling pathway:

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

In Vitro and In Vivo Efficacy

Studies have demonstrated the potency and long-lasting effects of this compound in preclinical models.

| Assay | Model Organism | Key Findings |

| Tracheal Ring Assay | Guinea Pig | Potent agonist with a pEC50 of 8.7.[1][2] |

| Bronchoprotection Assay | Guinea Pig | Shows excellent, dose-dependent, and long-lasting bronchoprotection. At nebulizer concentrations ≥30 μg/mL, its effect at 72 hours is significantly greater than Salmeterol.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β2-adrenergic agonists like this compound.

In Vitro Guinea Pig Tracheal Ring Assay

This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.

Caption: Workflow for the In Vitro Guinea Pig Tracheal Ring Assay.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately dissected and placed in Tyrode's solution.[8] The trachea is then cut into 4-5 mm wide rings.

-

Mounting: Each tracheal ring is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as histamine (e.g., 1x10⁻⁵ M).[8]

-

Compound Addition: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

-

Data Acquisition and Analysis: The relaxation of the tracheal rings is measured isotonically. The response at each concentration is calculated as a percentage of the maximum relaxation induced by a standard β-agonist like isoprenaline. A concentration-response curve is plotted, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) is determined.[8]

In Vivo Bronchoprotection Assay in Conscious Guinea Pigs

This assay evaluates the ability of a compound to protect against induced bronchoconstriction in a live animal model.

Methodology:

-

Animal Acclimatization: Conscious guinea pigs are placed in a whole-body plethysmograph to allow for acclimatization and to obtain baseline respiratory measurements, such as specific airway conductance (sGaw).[9]

-

Compound Administration: this compound is administered to the animals, typically via nebulization, at various concentrations.

-

Bronchoconstrictor Challenge: At a specified time point after drug administration (e.g., 1.5 hours, 24 hours, or 72 hours), the animals are challenged with an aerosolized bronchoconstricting agent, such as histamine or methacholine.[1][9]

-

Measurement of Bronchoprotection: Respiratory parameters (e.g., sGaw) are continuously monitored during and after the challenge. The degree of bronchoprotection is determined by comparing the change in respiratory parameters in the drug-treated group to a vehicle-treated control group.

-

Data Analysis: The results are typically expressed as the percentage inhibition of the bronchoconstrictor response. A dose-response relationship and the duration of action can be established from these data.

Summary and Future Directions

This compound is a promising long-acting β2-adrenergic receptor agonist with demonstrated potency and a long duration of action in preclinical models. Its profile suggests potential for once-daily dosing in the management of COPD. Further research would be beneficial to fully elucidate its clinical potential, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as comprehensive safety and toxicology assessments. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. amsbio.com [amsbio.com]

- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. Long-acting beta-adrenoceptor agonist - Wikipedia [en.wikipedia.org]

- 8. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]

TD-5471 Hydrochloride: A Technical Overview for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, investigated for its potential as a long-acting bronchodilator for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Developed by Theravance Biopharma, this compound has demonstrated significant potency and a prolonged duration of action in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, available preclinical data, and detailed experimental protocols relevant to the study of TD-5471 and similar β2-agonists.

Introduction

Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in respiratory diseases. They function by relaxing the airway smooth muscle, leading to bronchodilation. This compound was developed as a potential once-daily inhaled therapy. Preclinical studies have highlighted its high potency and extended duration of action, distinguishing it from earlier generations of β2-agonists. This document synthesizes the publicly available data to serve as a resource for researchers in the field.

Mechanism of Action: β2-Adrenoceptor Signaling

This compound exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.

Signaling Pathway:

-

Agonist Binding: TD-5471 binds to the β2-adrenoceptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of airway smooth muscle and subsequent bronchodilation.

Preclinical Pharmacology

The preclinical data for this compound, primarily from in vitro and in vivo guinea pig models, demonstrate its potential as a potent and long-acting bronchodilator.

Data Presentation

The following tables summarize the available quantitative data for TD-5471. It is important to note that this data is sourced from a commercial supplier and has not been independently verified in a peer-reviewed publication.

| Compound | Assay | Potency (pEC50) | Source |

| This compound | Guinea Pig Tracheal Ring Assay | 8.7 | [1] |

| Table 1: In Vitro Potency of this compound |

| Compound | Model | Key Finding | Source |

| This compound | In Vivo Guinea Pig Bronchoprotection | Shows excellent, dose-dependent, and long-lasting bronchoprotection (significant effect observed at 72 hours). | [1] |

| Salmeterol (Comparator) | In Vivo Guinea Pig Bronchoprotection | High dose (300 µg/mL) provides bronchoprotection for ≥24 hours. | [1] |

| Table 2: In Vivo Efficacy Summary of this compound |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize TD-5471 are provided below. These are representative protocols based on standard methodologies in the field, as the primary publication for TD-5471 is not publicly available.

In Vitro Guinea Pig Tracheal Ring Assay

This ex vivo assay assesses the potency of a compound to relax pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized. The trachea is immediately dissected and placed in a Krebs-Henseleit physiological salt solution.

-

Ring Mounting: The trachea is cut into 3-5 mm rings. Each ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Tensioning & Equilibration: The rings are brought to a resting tension of 1.0-1.5 grams and allowed to equilibrate for at least 60 minutes.

-

Contraction: A contractile agent (e.g., histamine at 10 µM or methacholine) is added to the organ bath to induce a stable, submaximal contraction of the tracheal rings.

-

Compound Addition: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Acquisition: The relaxation of the tracheal ring is measured isometrically using a force-displacement transducer. The response is recorded as a percentage of the maximal relaxation achievable with a reference compound like isoprenaline.

-

Data Analysis: Concentration-response curves are generated, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) is calculated to determine potency.

In Vivo Guinea Pig Bronchoprotection Assay

This in vivo model evaluates the ability of an inhaled compound to protect against a chemically-induced bronchoconstriction.

Methodology:

-

Animal Acclimatization: Conscious Dunkin-Hartley guinea pigs are acclimatized to the experimental setup.

-

Baseline Measurement: Baseline respiratory function, specifically airway resistance or specific airway conductance (sGaw), is measured using a whole-body plethysmograph.

-

Compound Administration: Animals are exposed to an aerosolized solution of this compound or vehicle control for a defined period.

-

Time Delay: A specific time interval (e.g., 1.5 hours, 24 hours, or 72 hours) is allowed to pass to assess the duration of action.

-

Bronchoconstrictor Challenge: The animals are challenged with an inhaled bronchoconstricting agent, such as histamine or methacholine.

-

Post-Challenge Measurement: Respiratory function is measured continuously for a period (e.g., 5-10 minutes) following the challenge.

-

Data Analysis: The bronchoprotective effect is quantified by calculating the percentage inhibition of the bronchoconstrictor-induced change in airway resistance compared to vehicle-treated animals.

Development Status and Conclusion

As of late 2025, this compound is not listed as an active compound in the publicly available clinical development pipeline of Theravance Biopharma. It is possible that the compound was discontinued, or its development has not progressed to clinical stages. A 2020 review article mentioned TD-5471 in the context of the development of a subsequent compound, TD-4306, suggesting it may have been a precursor molecule in a larger discovery program.

References

An In-depth Technical Guide to TD-5471 Hydrochloride and G-protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) family. This guide provides a comprehensive overview of the signaling pathways associated with β2-adrenoceptor activation and outlines detailed experimental protocols for the characterization of compounds like this compound. While specific quantitative binding and cellular signaling data for this compound are not extensively available in the public domain, this document presents the known information and provides representative methodologies for its full characterization.

Introduction to this compound

This compound has been identified as a selective and potent full agonist of the human β2-adrenoceptor. Its activity has been demonstrated in preclinical models, where it exhibits a long duration of action. The primary therapeutic targets for β2-adrenoceptor agonists are respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where their bronchodilatory effects are beneficial.

Known Pharmacological Data

While a comprehensive dataset is not publicly available, the following quantitative data point has been reported:

| Parameter | Value | Species/Assay | Reference |

| pEC50 | 8.7 | Guinea pig tracheal ring assay |

This pEC50 value indicates high potency in a tissue-based functional assay, suggesting strong potential as a β2-adrenoceptor agonist.

G-protein Coupled Receptor Signaling: The β2-Adrenergic Receptor

The β2-adrenoceptor is a classical example of a Gs-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This initiates a signaling cascade that is central to the therapeutic effects of β2-agonists.

Canonical Gs Signaling Pathway

The primary signaling pathway activated by β2-adrenoceptor agonists like this compound is the Gs-adenylyl cyclase-cAMP pathway. The key steps are as follows:

-

Agonist Binding: this compound binds to the orthosteric site of the β2-adrenoceptor.

-

Gs Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response (e.g., smooth muscle relaxation).

β-Arrestin Mediated Signaling and Desensitization

In addition to G-protein activation, agonist-bound GPCRs can also be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which play a dual role:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a termination of the signal.

-

Alternative Signaling: β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein independent signaling cascades, for example, involving mitogen-activated protein kinases (MAPKs).

The relative activation of G-protein versus β-arrestin pathways by a ligand is known as "biased agonism" and is an important consideration in modern drug development. The profile of this compound in this regard is not currently known.

Experimental Protocols for Characterization

To fully characterize a β2-adrenoceptor agonist like this compound, a series of in vitro assays are required. The following sections provide detailed, representative protocols.

Radioligand Binding Assay for Affinity Determination (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells expressing the human β2-adrenoceptor.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (a high-affinity β-antagonist).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of cell membranes.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), excess propranolol (for non-specific binding), or this compound dilution.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

TD-5471 Hydrochloride: A Technical Overview of a Novel Long-Acting β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, under investigation as a long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented is intended to support further research and development efforts in the field of respiratory medicine.

Introduction

Long-acting β2-adrenergic agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in respiratory diseases such as COPD and asthma. They function by relaxing the airway smooth muscle, leading to bronchodilation. This compound has emerged as a promising investigational LABA with a potential for once-daily dosing. This document synthesizes the key characteristics of this compound based on publicly available data.

Mechanism of Action

As a β2-adrenoceptor agonist, this compound stimulates the β2-adrenergic receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that results in muscle relaxation and bronchodilation.

Signaling Pathway

The binding of this compound to the β2-adrenoceptor activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

Caption: β2-Adrenoceptor Signaling Pathway of this compound.

In Vitro Pharmacology

The potency and functional activity of this compound have been characterized in isolated guinea pig tracheal rings.

Data Summary

| Parameter | Value | Assay | Reference |

| pEC50 | 8.7 | Guinea Pig Tracheal Ring Assay | [2] |

Experimental Protocol: Guinea Pig Tracheal Ring Assay

This protocol outlines the methodology for assessing the relaxant effect of β2-agonists on airway smooth muscle.

3.2.1. Tissue Preparation

-

Male Hartley guinea pigs are euthanized by a humane method.

-

The trachea is excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5).

-

Connective tissue is carefully removed, and the trachea is cut into 3-5 mm wide rings.

3.2.2. Organ Bath Setup

-

Tracheal rings are mounted on stainless steel hooks in 20 mL organ baths containing Krebs-Henseleit solution.

-

The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

A resting tension of 1.5 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with washouts every 15 minutes.

3.2.3. Experimental Procedure

-

The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine or methacholine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is measured as a percentage of the maximal relaxation induced by a reference β-agonist like isoprenaline.

-

Concentration-response curves are constructed, and the pEC50 value is calculated.

Caption: Experimental Workflow for the Guinea Pig Tracheal Ring Assay.

In Vivo Pharmacology

The bronchoprotective effects and duration of action of this compound have been evaluated in a guinea pig model.

Data Summary

| Parameter | Observation | Model | Reference |

| Potency | Excellent potency measured 1.5 hours after nebulized dosing. | In vivo guinea pig bronchoprotection model | [2] |

| Duration of Action | Dose-dependent bronchoprotection observed at 72 hours, significantly greater than salmeterol at nebulizer concentrations of ≥30 μg/mL. | In vivo guinea pig bronchoprotection model | [2] |

Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs

This protocol describes the methodology for assessing the bronchoprotective effects of inhaled compounds.

4.2.1. Animals

-

Male Dunkin-Hartley guinea pigs are used.

-

Animals are acclimatized to the experimental conditions before the study.

4.2.2. Drug Administration

-

This compound or vehicle is administered to conscious guinea pigs via nebulization in a whole-body exposure chamber.

4.2.3. Bronchoconstriction Challenge

-

At predetermined time points after drug administration (e.g., 1.5 hours and 72 hours), the animals are challenged with a nebulized bronchoconstrictor agent (e.g., histamine or methacholine).

4.2.4. Measurement of Airway Function

-

Airway resistance or a similar parameter is measured using whole-body plethysmography.

-

The degree of bronchoprotection is determined by comparing the change in airway function in drug-treated animals to that in vehicle-treated animals.

Chemical Synthesis

Detailed information regarding the chemical synthesis of this compound is not publicly available at the time of this writing.

Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the public domain.

Clinical Trials

A clinical trial with the identifier NCT02748408 is associated with TD-5471. However, the results of this study have not been publicly disclosed.

Toxicology and Safety

A formal toxicology and safety profile for this compound has not been published in the peer-reviewed literature.

Conclusion

This compound is a potent, long-acting β2-adrenoceptor agonist with promising preclinical data supporting its potential as a once-daily treatment for COPD. The available in vitro and in vivo studies demonstrate its significant bronchodilatory and bronchoprotective effects. However, a comprehensive understanding of its characteristics requires the public disclosure of data related to its chemical synthesis, pharmacokinetics, clinical efficacy, and safety profile. Further research and publication of these data are crucial for the continued development and potential clinical application of this compound.

References

TD-5471 Hydrochloride: A Preclinical Technical Guide for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, identified as a potential long-acting β2-agonist (LABA) for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides a comprehensive overview of the available preclinical data on TD-5471, including its mechanism of action, in vitro and in vivo efficacy, and a discussion of the requisite experimental protocols and safety considerations for its development. Due to the limited publicly available data specific to TD-5471, this guide incorporates established methodologies and data for the LABA class to provide a thorough preclinical context.

Mechanism of Action

TD-5471 exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on airway smooth muscle cells.[2] Agonism of this receptor initiates a signaling cascade that leads to bronchodilation and relief from airflow obstruction.[2]

Signaling Pathway

The binding of TD-5471 to the β2-adrenoceptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[2]

Preclinical Efficacy

The preclinical development of TD-5471 has focused on demonstrating its potency, selectivity, and duration of action in models relevant to asthma.

In Vitro Studies

The potency of TD-5471 was assessed using an in vitro guinea pig trachea model.[1] This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.

Experimental Protocol:

-

Tissue Preparation: Tracheas are isolated from male Hartley guinea pigs and cut into rings.

-

Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction: The tissues are contracted with a spasmogen such as histamine or methacholine.

-

Compound Addition: Increasing concentrations of TD-5471 are cumulatively added to the organ baths.

-

Measurement: The relaxation of the tracheal rings is measured isometrically and expressed as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline.

-

Data Analysis: The concentration-response curves are used to calculate the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect).

Quantitative Data:

| Compound | Assay | Potency (pEC50) |

| TD-5471 | Guinea Pig Tracheal Ring | 8.7[1] |

In Vivo Studies

The in vivo efficacy and duration of action of TD-5471 were evaluated in a guinea pig model of bronchoprotection.[1] This model assesses the ability of a compound to protect against agonist-induced bronchoconstriction.

Experimental Protocol:

-

Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.

-

Drug Administration: TD-5471 is administered via nebulization at various concentrations.

-

Bronchoconstriction Challenge: At specific time points after dosing (e.g., 1.5 hours and 72 hours), the animals are challenged with an inhaled bronchoconstrictor, such as histamine or acetylcholine.[1]

-

Measurement: Bronchoconstriction is measured using whole-body plethysmography to assess changes in specific airway conductance.

-

Data Analysis: The protective effect of TD-5471 is determined by the inhibition of the bronchoconstrictor response compared to a vehicle control.

Quantitative Data Summary:

TD-5471 demonstrated a dose-dependent and long-lasting bronchoprotective effect in this model.[1] At nebulizer concentrations of ≥30 μg/mL, the bronchoprotection at 72 hours was significantly greater than that of salmeterol, suggesting its potential for once-daily dosing in humans.[1]

Preclinical Studies in COPD Models

While specific preclinical data for TD-5471 in COPD models are not publicly available, the evaluation of novel LABAs in this indication typically involves animal models that recapitulate key features of the disease, such as chronic inflammation and emphysema.

Commonly Used Preclinical COPD Models:

-

Cigarette Smoke Exposure Models: Rodents (mice or rats) or guinea pigs are exposed to cigarette smoke over a prolonged period to induce chronic airway inflammation, emphysema, and mucus hypersecretion.

-

Lipopolysaccharide (LPS) Instillation Models: Intratracheal or intranasal administration of LPS induces neutrophilic airway inflammation, a hallmark of COPD.

-

Elastase-Induced Emphysema Models: Intratracheal instillation of elastase leads to the destruction of alveolar walls, resulting in emphysema.

Experimental Workflow for a Cigarette Smoke-Induced COPD Model:

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is essential to support the clinical development of an inhaled drug like TD-5471. While specific data for TD-5471 is not available, a typical program would include the following studies conducted under Good Laboratory Practice (GLP) conditions.

Key Preclinical Safety Studies for Inhaled Drugs:

-

Safety Pharmacology:

-

Cardiovascular: Assessment of effects on blood pressure, heart rate, and ECG in a conscious, telemetered large animal model (e.g., dog or non-human primate).

-

Respiratory: Evaluation of effects on respiratory rate, tidal volume, and minute volume.

-

Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess potential neurological effects.

-

-

Repeat-Dose Inhalation Toxicology:

-

Studies in two species (one rodent, one non-rodent) with daily inhalation exposure for durations relevant to the proposed clinical use (e.g., 28 days, 3 months, 6 months).

-

Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and comprehensive histopathological evaluation of all major organs, with a focus on the respiratory tract.

-

-

Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.

-

Ames test (bacterial reverse mutation assay).

-

In vitro chromosomal aberration test or mouse lymphoma assay.

-

In vivo micronucleus test in rodents.

-

-

Reproductive and Developmental Toxicology:

-

Fertility and early embryonic development.

-

Embryo-fetal development.

-

Pre- and postnatal development.

-

Data Presentation for a Hypothetical Repeat-Dose Toxicology Study:

| Species | Duration | Dose Levels (µg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) (µg/kg/day) |

| Rat | 28-day | 0, 10, 30, 100 | Dose-dependent increase in heart rate at ≥30 µg/kg/day. No treatment-related histopathological findings. | 10 |

| Dog | 28-day | 0, 5, 15, 50 | Tachycardia and slight tremors observed at ≥15 µg/kg/day. No adverse findings at 5 µg/kg/day. | 5 |

Conclusion

The available preclinical data indicate that this compound is a potent and long-acting β2-adrenoceptor agonist with potential for the treatment of asthma. Its efficacy in a guinea pig bronchoprotection model suggests a prolonged duration of action that may be suitable for once-daily dosing. However, a comprehensive understanding of its preclinical profile requires further investigation, particularly in models of COPD and through a complete safety and toxicology program. The experimental protocols and data structures outlined in this guide provide a framework for the continued development and evaluation of TD-5471 and other novel long-acting β2-agonists.

References

Cellular Effects of Bronchodilators on Airway Smooth Muscle: A Technical Guide

Disclaimer: Information regarding the specific compound "TD-5471 hydrochloride" is not available in the public domain. This guide provides a comprehensive overview of the well-established cellular effects of bronchodilator compounds on airway smooth muscle, focusing on the core signaling pathways and experimental methodologies relevant to the field.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the key cellular mechanisms underlying airway smooth muscle (ASM) contraction and relaxation, providing a framework for understanding the pharmacological effects of novel bronchodilator agents.

Core Signaling Pathways in Airway Smooth Muscle

The contractility of airway smooth muscle is primarily regulated by intracellular calcium concentrations and the calcium sensitivity of the contractile apparatus.[1][2] Agonists that induce bronchoconstriction, such as acetylcholine and histamine, typically activate G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.[3][4]

Calcium Signaling Pathway

An increase in intracellular calcium ([Ca2+]i) is a critical trigger for ASM contraction.[1][3] This elevation is achieved through two main mechanisms:

-

Calcium release from intracellular stores: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytoplasm.[1][2][4]

-

Calcium influx from the extracellular space: Depletion of intracellular Ca2+ stores triggers store-operated calcium entry (SOCE), allowing Ca2+ to flow into the cell from the extracellular environment.[1] Additionally, some stimuli can cause membrane depolarization, leading to the opening of voltage-gated Ca2+ channels.[6][7]

The rise in [Ca2+]i leads to the binding of Ca2+ to calmodulin (CaM).[4] The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC20).[4][8] This phosphorylation enables the interaction between actin and myosin, resulting in cross-bridge cycling and muscle contraction.[4]

RhoA/ROCK Signaling Pathway (Calcium Sensitization)

The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in enhancing the sensitivity of the contractile machinery to calcium, a process known as calcium sensitization.[6][9][10] Upon agonist stimulation, the small GTPase RhoA is activated.[6][9] Activated RhoA, in turn, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP).[8] MLCP is responsible for dephosphorylating MLC20.[4][8] By inhibiting MLCP, the ROCK pathway promotes a higher level of MLC20 phosphorylation for a given concentration of intracellular calcium, leading to sustained contraction.[2][8]

Quantitative Data on Bronchodilator Effects

The following tables summarize representative quantitative data for well-characterized compounds that modulate ASM function. These values are indicative and can vary depending on the specific experimental conditions.

Table 1: Inhibitory Concentration (IC50) of Various Compounds on Airway Smooth Muscle Contraction

| Compound | Target | Agonist | Species | IC50 |

| Y-27632 | ROCK Inhibitor | KCl | Porcine | ~1 µM[6] |

| Nifedipine | L-type Ca2+ Channel Blocker | KCl | Porcine | ~0.1 µM[6] |

| Atropine | Muscarinic Receptor Antagonist | Acetylcholine | Human | ~1 nM |

| Salbutamol | β2-Adrenergic Receptor Agonist | Histamine | Guinea Pig | ~10 nM |

| Theophylline | Phosphodiesterase Inhibitor | Acetylcholine | Bovine | ~100 µM |

Table 2: Potency (EC50) of Common Bronchoconstrictors

| Agonist | Receptor | Species | EC50 |

| Acetylcholine | Muscarinic M3 | Bovine | ~1 µM |

| Histamine | Histamine H1 | Human | ~0.5 µM |

| Leukotriene D4 | CysLT1 | Human | ~2 nM[11] |

| Endothelin-1 | Endothelin ETA/ETB | Porcine | ~5 nM |

Detailed Experimental Protocols

Airway Smooth Muscle Strip Contractility Assay

Objective: To measure the contractile and relaxant responses of intact ASM tissue to pharmacological agents.

Methodology:

-

Tissue Preparation: Tracheal or bronchial rings are isolated from a suitable animal model (e.g., guinea pig, bovine, or human donor tissue). The epithelium may be left intact or removed. The rings are cut into strips and mounted in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Transducer Attachment: One end of the muscle strip is fixed to a stationary hook, and the other end is attached to an isometric force transducer to record changes in muscle tension.

-

Equilibration and Pre-contraction: The muscle strips are allowed to equilibrate under a resting tension for a specified period. Subsequently, a contractile agent (e.g., acetylcholine, histamine, or KCl) is added to the bath to induce a stable contraction.

-

Drug Administration: Once a stable contraction is achieved, the test compound (e.g., a potential bronchodilator) is added in a cumulative or non-cumulative manner to assess its relaxant effect. For assessing the inhibitory effect on contraction, the tissue is pre-incubated with the test compound before adding the contractile agonist.

-

Data Analysis: The changes in muscle tension are recorded. The relaxant or inhibitory effect is typically expressed as a percentage of the maximal contraction induced by the agonist. Dose-response curves are generated to determine EC50 or IC50 values.

Intracellular Calcium Imaging in Cultured ASM Cells

Objective: To visualize and quantify changes in intracellular calcium concentration in response to stimuli.

Methodology:

-

Cell Culture: Primary human or animal ASM cells are cultured on glass coverslips until they reach a suitable confluency.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at room temperature or 37°C in the dark.

-

Imaging Setup: The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.

-

Baseline Measurement: The cells are perfused with a physiological buffer, and baseline fluorescence is recorded.

-

Stimulation and Recording: The cells are then stimulated with an agonist, and the changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: The change in fluorescence intensity or the calculated [Ca2+]i is plotted against time to visualize the calcium transient. Parameters such as peak amplitude, duration, and frequency of calcium oscillations can be quantified.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Agonist-induced signaling pathways leading to airway smooth muscle contraction.

Caption: Experimental workflow for an airway smooth muscle strip contractility assay.

References

- 1. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of airway smooth muscle cell contractility by Ca2+ signaling and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spatio-Temporal Calcium Signaling Patterns Underlying Opposing Effects of Histamine and TAS2R agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. KCl evokes contraction of airway smooth muscle via activation of RhoA and Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Rho/ROCK signaling in airway smooth muscle by membrane potential and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma | MDPI [mdpi.com]

- 9. Regulation of airway smooth muscle RhoA/ROCK activities by cholinergic and bronchodilator stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TD-5471 Hydrochloride in Guinea Pig Trachea Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of TD-5471 hydrochloride, a potent and selective β2-adrenoceptor agonist, in the guinea pig isolated trachea model. This information is intended to guide researchers in designing and executing experiments to evaluate the bronchodilator properties of this compound.

Introduction

This compound is a full agonist of the human β2-adrenoceptor with a long duration of action.[1] The guinea pig trachea is a classical and reliable ex vivo model for studying the effects of bronchodilators. Its smooth muscle contracts in response to various stimuli and relaxes upon activation of β2-adrenoceptors, mimicking physiological responses in the human airway. This model is therefore highly suitable for characterizing the potency and efficacy of novel β2-agonists like this compound.

Data Presentation

Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, the following table is provided as a template for researchers to record their experimental findings. A known potency value for TD-5471 is a pEC50 of 8.7 in a guinea pig tracheal ring assay.[1]

Table 1: Template for Dose-Response Data of this compound on Pre-contracted Guinea Pig Tracheal Rings

| Concentration of TD-5471 (M) | % Relaxation of Pre-contraction (Mean ± SEM) |

| 1 x 10⁻¹¹ | |

| 1 x 10⁻¹⁰ | |

| 1 x 10⁻⁹ | |

| 1 x 10⁻⁸ | |

| 1 x 10⁻⁷ | |

| 1 x 10⁻⁶ | |

| 1 x 10⁻⁵ |

Researchers should replace the blank cells with their experimental data.

Experimental Protocols

The following protocols are based on established methodologies for isolated guinea pig trachea experiments and are adapted for the evaluation of this compound.[2][3][4]

Materials and Reagents

-

Male Hartley guinea pigs (250-700 g)

-

This compound

-

Histamine or Carbachol (for inducing contraction)

-

Krebs-Henseleit Solution (in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7) or Tyrode's Solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24 and glucose 5.6)[2][4]

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Distilled water

Equipment

-

Organ bath system with temperature control

-

Isometric force transducer

-

Data acquisition system

-

Dissection tools (scissors, forceps)

-

Surgical thread

Experimental Procedure

-

Animal Euthanasia and Trachea Dissection:

-

Tracheal Ring Preparation:

-

Mounting and Equilibration:

-

Mount the tracheal rings in a 10 ml organ bath filled with the chosen physiological salt solution, maintained at 37°C and continuously gassed with carbogen.[2][4]

-

Apply an initial resting tension of approximately 1 g and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh solution every 15-20 minutes.

-

-

Induction of Contraction:

-

Cumulative Addition of this compound:

-

Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 x 10⁻¹¹ M).

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next, higher concentration.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension throughout the experiment.

-

Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the contractile agent.

-

Plot the concentration-response curve and calculate the pEC50 value.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade of this compound in tracheal smooth muscle.

Experimental Workflow

Caption: Workflow for the guinea pig isolated trachea experiment.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TD-5471 Hydrochloride in Bronchoprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, demonstrating potential as a long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation. Preclinical studies have highlighted its significant potency and extended duration of action in both in-vitro and in-vivo models. These application notes provide detailed protocols for evaluating the bronchoprotective effects of this compound, based on established methodologies for β2-adrenoceptor agonist assessment.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G protein (Gs). This initiates a signaling cascade that results in the relaxation of airway smooth muscle.

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Data Presentation

The following tables summarize the reported in-vitro potency and describe the in-vivo efficacy of this compound from preclinical studies.

Table 1: In-Vitro Potency of this compound in Guinea Pig Tracheal Rings

| Compound | pEC50 |

| This compound | 8.7 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In-Vivo Bronchoprotective Effects of this compound in Guinea Pigs

| Compound | Administration | Effect | Duration of Action |

| This compound | Nebulized | Dose-dependent bronchoprotection | Long-acting |

| Salmeterol | Nebulized | Bronchoprotection | Long-acting (used as a comparator) |

Note: Specific quantitative data for the dose-response relationship in the in-vivo model for this compound is not publicly available. The studies report a significant and dose-dependent bronchoprotective effect at nebulizer concentrations of ≥30 μg/mL, with a duration of action suitable for once-daily dosing.

Experimental Protocols

The following are detailed, representative protocols for assessing the bronchoprotective properties of this compound.

Protocol 1: In-Vitro Guinea Pig Tracheal Ring Relaxation Assay

This assay evaluates the direct relaxant effect of this compound on airway smooth muscle.

Application Notes and Protocols: Determination of TD-5471 Hydrochloride Dose-Response Curve in A549 Cells

For Research Use Only.

Introduction

TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor.[1] The β2-adrenoceptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to various physiological responses including smooth muscle relaxation.[2][3] These application notes provide a detailed protocol for determining the dose-response curve of this compound in A549 cells, a human lung adenocarcinoma cell line known to express the β2-adrenoceptor.[4][5][6][7] The potency of this compound is quantified by determining its half-maximal effective concentration (EC50).

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment designed to determine the potency of this compound in A549 cells. The response measured is the percentage of maximal cAMP production.

| TD-5471 HCl Concentration (nM) | Log Concentration (M) | % Response (cAMP Production) |

| 0.01 | -11 | 5.2 |

| 0.1 | -10 | 15.8 |

| 1 | -9 | 48.9 |

| 10 | -8 | 85.3 |

| 100 | -7 | 98.1 |

| 1000 | -6 | 100.0 |

| EC50 (nM) | ~1.0 | |

| pEC50 | ~9.0 |

Experimental Protocols

This section details the methodology for determining the dose-response curve of this compound in A549 cells using a competitive ELISA-based cAMP assay.

Materials and Reagents

-

A549 cells (ATCC® CCL-185™)

-

This compound (powder)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

cAMP Assay Kit (e.g., a competitive ELISA-based kit)

-

Cell lysis buffer (provided with the cAMP assay kit)

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

Preparation of this compound Serial Dilutions

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in serum-free DMEM to obtain the desired final concentrations for the dose-response curve (e.g., ranging from 0.01 nM to 1000 nM).

Experimental Procedure for Dose-Response Curve Determination

-

Seed A549 cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, remove the culture medium and wash the cells once with PBS.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMEM with the same final concentration of DMSO as the drug-treated wells).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to stimulate cAMP production.

-

After incubation, lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Perform the cAMP assay following the manufacturer's instructions. This typically involves the use of a competitive binding format where the amount of cAMP in the cell lysate is inversely proportional to the signal generated.

-

Measure the signal using a microplate reader at the appropriate wavelength.

Data Analysis

-

Convert the raw data from the microplate reader to cAMP concentrations using a standard curve generated as per the assay kit's instructions.

-

Normalize the data by expressing the response at each concentration of this compound as a percentage of the maximal response.

-

Plot the percentage response against the logarithm of the molar concentration of this compound.

-

Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC50 value, which is the concentration of the agonist that gives a response halfway between the baseline and the maximum.[8] The pEC50 is the negative logarithm of the EC50.[9][10]

Mandatory Visualizations

Caption: Experimental workflow for determining the dose-response curve of this compound.

Caption: β2-Adrenoceptor signaling pathway upon activation by an agonist like TD-5471 HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Beta1- and Beta2-Adrenoceptors Expression Patterns in Human Non-small Cell Lung Cancer: Relationship with Cancer Histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. graphpad.com [graphpad.com]

- 10. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]

Application Notes and Protocols for Studying β2-Adrenoceptor Downstream Signaling with TD-5471 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to TD-5471 Hydrochloride

This compound is a potent and selective full agonist of the human β2-adrenoceptor. As a member of the G protein-coupled receptor (GPCR) family, the β2-adrenoceptor is a key therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of this receptor, like TD-5471, induce bronchodilation and are critical tools for studying the receptor's downstream signaling pathways. Understanding the specific signaling cascades activated by this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics.

Overview of β2-Adrenoceptor Downstream Signaling

The β2-adrenoceptor primarily couples to the stimulatory G protein (Gs), initiating a canonical signaling pathway that results in the production of cyclic adenosine monophosphate (cAMP). However, emerging evidence suggests that β2-adrenoceptor signaling is more complex, involving alternative pathways that can be G protein-independent.

Canonical Gs-cAMP-PKA Pathway: Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, leading to the activation of Gs. The activated Gs α-subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.

Alternative β-Arrestin-Mediated ERK Activation: The β2-adrenoceptor can also signal through a G protein-independent pathway involving β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is implicated in different cellular outcomes compared to the Gs-cAMP pathway.

Application Notes

These application notes provide a summary of the expected pharmacological characteristics of this compound at the human β2-adrenoceptor. The quantitative data presented in the following tables are representative values for a potent and selective β2-adrenoceptor agonist and should be determined experimentally for this compound.

Data Presentation

Table 1: Representative Radioligand Binding Affinity of a β2-Adrenoceptor Agonist

| Ligand | Receptor | Preparation | Radioligand | Ki (nM) |

| TD-5471 (placeholder) | Human β2-Adrenoceptor | Membranes from CHO cells | [3H]-CGP12177 | < 10 |

| Isoproterenol (control) | Human β2-Adrenoceptor | Membranes from CHO cells | [3H]-CGP12177 | 50 - 150 |

Table 2: Representative Functional Potency and Efficacy in cAMP Accumulation Assay

| Compound | Cell Line | Assay Format | EC50 (nM) | % Efficacy (vs. Isoproterenol) |

| TD-5471 (placeholder) | CHO-K1 (human β2-AR) | HTRF | < 5 | ~100 |

| Isoproterenol (control) | CHO-K1 (human β2-AR) | HTRF | 10 - 50 | 100 |

Table 3: Representative Functional Potency and Efficacy in ERK1/2 Phosphorylation Assay

| Compound | Cell Line | Assay Format | EC50 (nM) | % Efficacy (vs. Isoproterenol) |

| TD-5471 (placeholder) | HEK293 (human β2-AR) | Western Blot | < 20 | ~100 |

| Isoproterenol (control) | HEK293 (human β2-AR) | Western Blot | 50 - 200 | 100 |

Mandatory Visualizations

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by TD-5471.

Caption: β-Arrestin-mediated ERK signaling pathway.

Caption: Experimental workflow for cAMP accumulation assay.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay using HTRF

This protocol is designed for measuring intracellular cAMP levels in response to this compound stimulation in a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenoceptor

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

Isoproterenol (positive control)

-

384-well white, low-volume tissue culture plates

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture CHO-K1 cells expressing the human β2-adrenoceptor in F-12K medium supplemented with 10% FBS and a selection antibiotic.

-

Harvest cells and resuspend in assay buffer (typically HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).

-

Seed 5,000-10,000 cells per well in a 384-well plate.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 10-12 M to 10-5 M).

-

Prepare a similar concentration range for isoproterenol as a positive control.

-

-

Agonist Stimulation:

-

Add the diluted this compound or isoproterenol to the respective wells.

-

Include a vehicle control (assay buffer with the same final concentration of DMSO).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

-

Add the HTRF reagent mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound stimulation in a suitable cell line (e.g., HEK293 cells) endogenously or recombinantly expressing the human β2-adrenoceptor.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Isoproterenol (positive control)

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with various concentrations of this compound or isoproterenol for a predetermined time (e.g., 5-10 minutes) at 37°C. Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Plot the normalized data against the logarithm of the agonist concentration to determine the EC50.

-

Disclaimer: The quantitative data for this compound (Ki, EC50, and % efficacy) are not publicly available at this time. The values presented in the tables are representative and should be experimentally determined. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

Application Notes and Protocols for In Vivo Studies with TD-5471 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, showing promise in preclinical models for bronchoprotection.[1] Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for various routes of administration in animal models, based on established practices for similar long-acting β2-agonists. Adherence to these guidelines will help ensure the stability, solubility, and accurate dosing of the compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. Researchers should always refer to the manufacturer's certificate of analysis for batch-specific information.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₂ClN₃O₄ | MedChemExpress |

| Molecular Weight | 558.07 g/mol | MedChemExpress |

| Appearance | Crystalline solid | N/A |

| Storage (Powder) | 2 years at -20°C | [2] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |

Recommended Solvents and Vehicles for In Vivo Formulation

Due to the limited public data on the solubility of this compound in aqueous vehicles, a step-wise approach to solubilization is recommended. The use of a co-solvent is often necessary for compounds of this class.

| Vehicle Component | Purpose | Recommended Starting Concentration |

| Dimethyl sulfoxide (DMSO) | Initial solubilization of the compound | As required to dissolve the compound |

| Polyethylene glycol 400 (PEG400) | Co-solvent to improve aqueous solubility | 10-40% of final volume |

| Tween® 80 or Kolliphor® EL | Surfactant to aid in solubilization and prevent precipitation | 1-10% of final volume |

| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Aqueous vehicle for final dilution | q.s. to final volume |

Note: The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid vehicle-induced toxicity in animals. The selection of the final vehicle composition will depend on the desired route of administration and the required dose concentration.

Experimental Protocols

The following are generalized protocols for the preparation of this compound for common in vivo administration routes. It is imperative that researchers perform small-scale solubility and stability tests before preparing large batches for animal studies.

Protocol 1: Preparation for Oral Gavage (PO)

This protocol aims to create a stable solution or suspension for oral administration.

Materials:

-

This compound powder

-

DMSO

-

PEG400

-

Tween® 80

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-